3-Nitrodibenzo[b,f]oxepin-1-amine chemical structure and properties
3-Nitrodibenzo[b,f]oxepin-1-amine chemical structure and properties
An In-Depth Technical Guide to 3-Nitrodibenzo[b,f]oxepin-1-amine: Structure, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Nitrodibenzo[b,f]oxepin-1-amine, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon the extensive research into the broader family of dibenzo[b,f]oxepine derivatives, this document will explore the molecule's chemical structure, proposed synthesis, predicted physicochemical properties, and potential biological activities. The insights provided are tailored for researchers, scientists, and professionals in the field of drug development.
The dibenzo[b,f]oxepine scaffold is a well-established framework in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antidepressant, anti-inflammatory, and antipsychotic properties.[1][2][3][4] The specific substitution of a nitro group at the 3-position and an amine group at the 1-position of this tricyclic system is anticipated to modulate its electronic and steric properties, offering a unique profile for drug discovery endeavors.
I. Chemical Structure and Nomenclature
3-Nitrodibenzo[b,f]oxepin-1-amine is a derivative of the core dibenzo[b,f]oxepine heterocyclic system. This core consists of two benzene rings fused to a central seven-membered oxepine ring.[1] The nomenclature specifies the positions of the functional groups: a nitro group (NO₂) at position 3 and an amine group (NH₂) at position 1. The inherent non-planarity of the dibenzo[b,f]oxepine scaffold, often adopting a basket-like conformation, is a key structural feature that influences its interaction with biological targets.[5]
Figure 1: Chemical structure of 3-Nitrodibenzo[b,f]oxepin-1-amine.
II. Proposed Synthetic Pathways
While a specific synthesis for 3-Nitrodibenzo[b,f]oxepin-1-amine has not been detailed in the available literature, a plausible multi-step synthetic route can be proposed based on established methods for the synthesis of the dibenzo[b,f]oxepine core and standard aromatic functionalization reactions.[1] A potential strategy involves the initial construction of the tricyclic scaffold, followed by sequential nitration and reduction steps.
Figure 2: Proposed synthetic workflow for 3-Nitrodibenzo[b,f]oxepin-1-amine.
Hypothetical Experimental Protocol: Synthesis
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Step 1: Synthesis of the Diaryl Ether Precursor: A microwave-assisted Ullmann-type coupling reaction between a suitably substituted salicylaldehyde and a fluorobenzaldehyde can be employed to form the diaryl ether intermediate.[2]
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Step 2: Intramolecular Cyclization to form the Dibenzo[b,f]oxepine Core: The synthesized diaryl ether can undergo an intramolecular McMurry reaction using a low-valent titanium reagent, such as TiCl₄/Zn, to yield the dibenzo[b,f]oxepine scaffold.[1][6]
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Step 3: Dinitration of the Dibenzo[b,f]oxepine Core: The dibenzo[b,f]oxepine is subjected to electrophilic nitration using a mixture of nitric acid and sulfuric acid to introduce two nitro groups onto the aromatic rings, yielding 1,3-Dinitrodibenzo[b,f]oxepine. The directing effects of the existing oxygen bridge will influence the regioselectivity of this step.
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Step 4: Selective Reduction to the Aminated Product: The dinitro compound is then treated with a selective reducing agent, such as sodium sulfide or ammonium sulfide (Zinin reduction), to reduce one of the nitro groups to an amine, affording the final product, 3-Nitrodibenzo[b,f]oxepin-1-amine.
III. Predicted Physicochemical Properties
The physicochemical properties of 3-Nitrodibenzo[b,f]oxepin-1-amine can be predicted based on its structure and data from related compounds.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₄H₁₀N₂O₃ | Based on chemical structure |
| Molecular Weight | ~254.24 g/mol | Calculated from the molecular formula |
| Appearance | Likely a colored crystalline solid | Nitroaromatic compounds are often colored |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone) and sparingly soluble in water. | Based on the aromatic and polar nature of the molecule. |
| ¹³C NMR Spectroscopy | Characteristic peaks for aromatic carbons, with shifts influenced by the electron-withdrawing nitro group and the electron-donating amine group. | Based on published data for 3-nitrodibenzo[b,f]oxepine derivatives.[5][7] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), asymmetric and symmetric N-O stretching (nitro group), and C-O-C stretching (ether linkage). | Standard functional group frequencies. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. | Standard mass spectrometric behavior. |
IV. Potential Biological Activity and Therapeutic Applications
The dibenzo[b,f]oxepine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[1][3][4] The introduction of nitro and amine groups is expected to confer specific pharmacological properties.
Anticancer Potential:
Many dibenzo[b,f]oxepine derivatives have been investigated as potential anticancer agents.[8] Some have shown cytotoxic effects against various cancer cell lines.[5] The structural similarity of the dibenzo[b,f]oxepine core to colchicine and combretastatin A-4, known microtubule inhibitors, suggests that 3-Nitrodibenzo[b,f]oxepin-1-amine could also interfere with tubulin polymerization, a key process in cell division.[5][7] The nitro group can also participate in bioreductive activation in hypoxic tumor environments, potentially leading to selective cytotoxicity.
Central Nervous System (CNS) Activity:
Derivatives of the dibenzo[b,f]oxepine scaffold have been developed as antipsychotic and antidepressant drugs.[1][6] These activities are often mediated through interactions with neurotransmitter receptors. The amine group in 3-Nitrodibenzo[b,f]oxepin-1-amine could serve as a key pharmacophoric feature for binding to aminergic G-protein coupled receptors (GPCRs).
Hypothetical Experimental Protocol: In Vitro Cytotoxicity Assay
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Cell Culture: Human cancer cell lines (e.g., HeLa, U87) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of 3-Nitrodibenzo[b,f]oxepin-1-amine (typically ranging from 0.1 to 100 µM) for 48-72 hours.
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MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
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Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
V. Conclusion
3-Nitrodibenzo[b,f]oxepin-1-amine represents a promising, yet underexplored, molecule within the medicinally significant dibenzo[b,f]oxepine family. Based on the well-documented biological activities of its parent scaffold and the predictable influence of its nitro and amine functionalities, this compound warrants further investigation, particularly in the areas of oncology and neuropharmacology. The proposed synthetic route provides a viable starting point for its chemical synthesis, which would enable rigorous evaluation of its physicochemical properties and biological activities. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing molecule.
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